molecular formula C14H20NNaO5S B131302 Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide CAS No. 140939-15-7

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Cat. No.: B131302
CAS No.: 140939-15-7
M. Wt: 337.37 g/mol
InChI Key: DXLRATMHMHJKHK-UHFFFAOYSA-M
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Description

Alachlor ESA sodium salt is a metabolite of the preemergence herbicide, alachlor used to control annual grasses and broad-leaved weeds in corn and other crops.

Mechanism of Action

Target of Action

Alachlor ESA sodium salt is a metabolite of the preemergence herbicide, alachlor . It is used to control annual grasses and broad-leaved weeds in corn and other crops . The primary targets of this compound are these unwanted plants that compete with crops for nutrients and sunlight.

Mode of Action

This is achieved by inhibiting the synthesis of certain proteins that are necessary for plant growth .

Biochemical Pathways

Alachlor ESA sodium salt affects the biochemical pathways involved in protein synthesis in target plants. By inhibiting these pathways, the compound prevents the plants from growing and competing with crops . The exact pathways and their downstream effects are still under investigation.

Pharmacokinetics

The pharmacokinetics of Alachlor ESA sodium salt involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that Alachlor ESA is poorly absorbed and undergoes minor metabolism, contrasting with the significant absorption and substantial metabolism observed with alachlor . It is also excreted more quickly than alachlor and shows no evidence of accumulation in the nasal turbinates .

Result of Action

The result of the action of Alachlor ESA sodium salt is the effective control of annual grasses and broad-leaved weeds in crops such as corn. By inhibiting the growth of these plants, the compound allows the crops to grow without competition for nutrients and sunlight .

Action Environment

The action of Alachlor ESA sodium salt is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the soil type, temperature, and rainfall. Additionally, the compound’s stability and persistence in the environment can be influenced by factors such as soil pH and microbial activity .

Properties

IUPAC Name

sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S.Na/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLRATMHMHJKHK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052837
Record name Alachlor ESA, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140939-15-7
Record name Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140939157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alachlor ESA, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alachlor ethanesulfonic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 2',6'-DIETHYL-N-METHOXYMETHYL-2-SULFOACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C45597VUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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